molecular formula C35H52O4 B12656616 Bis(nonylphenyl) glutarate CAS No. 93982-12-8

Bis(nonylphenyl) glutarate

Cat. No.: B12656616
CAS No.: 93982-12-8
M. Wt: 536.8 g/mol
InChI Key: XOLPFCCYOWNLPE-UHFFFAOYSA-N
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Description

Bis(nonylphenyl) glutarate is a diester derivative of glutaric acid, where two nonylphenyl groups are esterified to the carboxyl groups of glutaric acid. Glutarate esters generally enhance solubility and bioavailability compared to free glutaric acid, as seen in diethyl glutarate (DEG), which improves CD8+ T cell differentiation at lower doses than glutaric acid . The nonylphenyl groups in this compound likely confer hydrophobicity, making it suitable for applications requiring membrane permeability or compatibility with non-polar matrices.

Properties

CAS No.

93982-12-8

Molecular Formula

C35H52O4

Molecular Weight

536.8 g/mol

IUPAC Name

bis(2-nonylphenyl) pentanedioate

InChI

InChI=1S/C35H52O4/c1-3-5-7-9-11-13-15-22-30-24-17-19-26-32(30)38-34(36)28-21-29-35(37)39-33-27-20-18-25-31(33)23-16-14-12-10-8-6-4-2/h17-20,24-27H,3-16,21-23,28-29H2,1-2H3

InChI Key

XOLPFCCYOWNLPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OC(=O)CCCC(=O)OC2=CC=CC=C2CCCCCCCCC

Origin of Product

United States

Preparation Methods

The preparation of bis(nonylphenyl) glutarate involves the esterification of glutaric acid with nonylphenol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to drive the reaction to completion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Bis(nonylphenyl) glutarate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Bis(nonylphenyl) glutarate has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(nonylphenyl) glutarate involves its interaction with molecular targets through ester linkages. These interactions can lead to the formation of crosslinked networks in polymers and proteins. The compound can also undergo hydrolysis to release nonylphenol and glutaric acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Disuccinimidyl Glutarate (DSG)
  • Structure : Contains two succinimidyl ester groups linked via a glutarate spacer.
  • Applications : A homobifunctional cross-linker for protein-protein interactions. Membrane-permeable and effective in dimerizing proteins like KtrB, as shown by Western blot analysis .
  • Spacer Length : ~7.7 Å, shorter than other cross-linkers like bis(sulfosuccinimidyl) glutarate (BS2G) .
Bis(sulfosuccinimidyl) Glutarate (BS2G)
  • Structure : Sulfonated succinimidyl ester groups enhance water solubility.
  • Applications : Used for studying protein complexes (e.g., FocA-PflB interaction) due to its polarity and water solubility .
  • Cross-Linking Specificity : Prefers lysine residues in hydrophilic regions, contrasting with DSG’s preference for hydrophobic domains .
1,5-Dibenzyl Glutarate
  • Structure : Benzyl ester groups attached to glutaric acid.
  • Properties : Higher hydrophobicity (XLogP3 = 3.2) compared to BS2G, with applications in organic synthesis and polymer chemistry .
Diethyl Glutarate (DEG)
  • Structure : Ethyl ester groups.
  • Biological Activity : Enhances CD8+ T cell differentiation at lower concentrations than glutaric acid, demonstrating esterification’s role in cellular uptake .

Key Comparative Data

Compound Molecular Weight Solubility Spacer Length (Å) Key Applications Efficacy/Notes
Bis(nonylphenyl) glutarate ~500–600* Low (hydrophobic) N/A Industrial plastics, lubricants* High thermal stability*
DSG 364.3 Organic solvents 7.7 Protein dimerization Membrane-permeable
BS2G 502.4 Water-soluble 7.7 Protein complex studies Targets hydrophilic lysine residues
1,5-Dibenzyl glutarate 312.4 Organic solvents N/A Polymer synthesis High hydrophobicity (XLogP3 = 3.2)
DEG 190.2 Partial aqueous N/A Immunomodulation 10x more potent than glutaric acid

Mechanistic and Functional Insights

  • Cross-Linker Polarity: BS2G (polar) and DSG (non-polar) with identical spacer lengths exhibit distinct cross-linking patterns in bovine serum albumin, highlighting the role of hydrophobicity in target selection .
  • Spacer Length Effects: In KtrB dimerization, longer cross-linkers (e.g., 16 Å ethyleneglycol bis(succinimidylsuccinate)) showed reduced monomer band intensity, suggesting spacer length modulates cross-linking efficiency .
  • Metabolic Relevance: Glutarate esters like DEG bypass cellular uptake limitations of free glutaric acid, enhancing immunomodulatory effects .

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